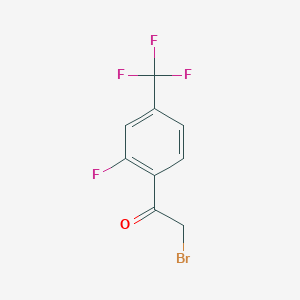

2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Beschreibung

Historical Context and Discovery

2-Fluoro-4-(trifluoromethyl)phenacyl bromide emerged as a specialized fluorinated aromatic compound in the early 21st century, driven by advancements in fluoroorganic chemistry. Its synthesis builds upon foundational work with phenacyl bromide (first reported in 1871), with modifications introduced to enhance reactivity and application scope. The compound’s development aligns with the broader trend of incorporating fluorine and trifluoromethyl groups into aromatic systems to optimize physicochemical properties for pharmaceutical and materials science applications.

A key synthetic route, documented in a 2015 patent (JP2015/3906), involves bromination of 2'-fluoro-4'-(trifluoromethyl)acetophenone using bromine in acetic acid at 40°C. This method highlights the compound’s role as an intermediate in synthesizing bioactive molecules, particularly heterocycles.

Nomenclature and Classification

Systematic IUPAC Name :

2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone.

Common Synonyms :

- This compound

- 4-(Bromoacetyl)-3-fluorobenzotrifluoride

- 2-Bromo-2'-fluoro-4'-(trifluoromethyl)acetophenone.

Classification :

CAS Registry Information (537050-12-7)

CAS Registry Number : 537050-12-7.

Molecular Formula : C₉H₅BrF₄O.

Molecular Weight : 285.03 g/mol.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 35–37°C | |

| Storage Recommendations | Keep cold (2–8°C), inert atmosphere | |

| Sensitivity | Lachrymatory |

Handling Considerations :

Structural Significance in Fluorinated Chemistry

The compound’s structure features three critical motifs:

- Trifluoromethyl Group (-CF₃) :

- Fluorine Substituent :

- Bromine Atom :

Applications in Synthesis :

- Pharmaceutical Intermediates : Used to construct fluorinated pyridines and pyrroles, which are prevalent in kinase inhibitors.

- Materials Science : Acts as a precursor for fluorinated polymers with enhanced thermal stability.

Reactivity Insights :

Eigenschaften

IUPAC Name |

2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLVTWQEUHHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381130 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537050-12-7 | |

| Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Nucleophilic Substitution: Produces substituted phenacyl derivatives.

Oxidation: Yields ketones or carboxylic acids.

Reduction: Forms alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Fluoro-4-(trifluoromethyl)phenacyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can enhance the biological activity of drug candidates, particularly in anti-inflammatory and analgesic agents. For instance, it has been utilized in the synthesis of eIF4E inhibitors, which are promising for cancer treatment .

Agrochemical Formulations

In the agrochemical sector, this compound is employed to develop crop protection agents. Its unique chemical properties allow for improved efficacy in pesticides and herbicides, which are essential for modern agriculture. The trifluoromethyl group contributes to the stability and potency of these formulations, making them more effective against pests .

Material Science

The compound is also significant in material science, particularly in the development of advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable thermal and chemical resistance properties to materials, enhancing their durability and applicability in various industrial processes .

Fluorescent Probes

This compound acts as a building block for synthesizing fluorescent probes used in biological imaging and diagnostics. These probes are crucial for visualizing cellular processes and understanding biological mechanisms at a molecular level .

Organic Synthesis

In organic chemistry, this compound is a valuable reagent facilitating various reactions that lead to complex molecules' formation. Its ability to participate in diverse chemical transformations makes it a vital tool for researchers exploring synthetic pathways .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis (e.g., eIF4E inhibitors) | Enhanced biological activity |

| Agrochemical Formulations | Development of pesticides and herbicides | Improved efficacy against pests |

| Material Science | Formulation of polymers and coatings | Increased thermal and chemical resistance |

| Fluorescent Probes | Building block for biological imaging probes | Better visualization of cellular processes |

| Organic Synthesis | Reagent for complex molecule formation | Versatile application in synthetic chemistry |

Case Studies

- Synthesis of Anti-Cancer Agents : Research has demonstrated that using this compound as an intermediate can lead to the successful synthesis of compounds that inhibit eIF4E, showing promise in cancer therapies .

- Development of Enhanced Agrochemicals : A study focused on creating novel herbicides revealed that incorporating this compound significantly increased the potency and selectivity against target weeds while minimizing environmental impact .

- Material Innovations : In material science applications, polymers modified with this compound exhibited superior resistance to thermal degradation compared to unmodified counterparts, indicating its potential in producing high-performance materials .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of electron-withdrawing fluoro and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The reactivity and applications of phenacyl bromides are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group (EWG) than fluorine (-F), significantly increasing the compound's susceptibility to nucleophilic attack. For instance, 4-(trifluoromethyl)phenacyl bromide reacts with 1,2-diaminobenzenes to form quinoxalines in >90% yield under mild conditions , whereas 4-fluorophenacyl bromide requires harsher conditions (e.g., grinding for 4 minutes) to achieve 85% yield in thiazole synthesis .

- However, this hindrance can also prevent unwanted side reactions in crowded molecular environments .

Biologische Aktivität

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound notable for its diverse applications in biochemical research, particularly in proteomics and synthetic chemistry. Its unique structure, characterized by a phenacyl moiety with both fluorine and trifluoromethyl substitutions, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

- Molecular Formula: C9H6BrF4O

- Molecular Weight: Approximately 285.036 g/mol

- Appearance: White crystalline flakes

The presence of the trifluoromethyl group significantly increases the electrophilicity of the carbon adjacent to the bromine atom, facilitating various nucleophilic substitution reactions with biological molecules.

Biological Activity Overview

This compound has been primarily studied for its role as a reagent in biochemical assays and its interactions with nucleophiles. Key areas of investigation include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Protein Labeling : It serves as a useful tool in proteomics for labeling proteins.

- Enzyme Mechanism Studies : The compound's electrophilic nature allows it to probe enzyme mechanisms effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives synthesized using this compound exhibited significant inhibitory effects on various cancer cell lines.

Case Study: Antiproliferative Effects

A study investigated the synthesis of thiazole-based compounds using phenacyl bromide derivatives, including this compound. The results indicated substantial antiproliferative activity against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines, with IC50 values as low as 0.16 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound derivative | MCF-7 | 0.16 |

| This compound derivative | WM266.4 | 0.12 |

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Attack : The compound acts as an electrophile, allowing it to react with nucleophiles such as amino acids and other biomolecules.

- Formation of Adducts : This reactivity leads to the formation of covalent adducts that can interfere with cellular processes.

Applications in Research

- Proteomics : Utilized for labeling proteins in various assays, enhancing detection methods.

- Synthesis of Bioactive Compounds : Acts as a building block in synthesizing complex organic molecules with potential therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their applications and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H6BrF4O | Electrophilic reagent | Anticancer properties |

| 2-Fluoro-2-(trifluoromethyl)acetophenone | C9H6F4O | Similar fluorinated structure | Used in organic synthesis |

| 4-Fluoro-3-(trifluoromethyl)phenacyl chloride | C9H5ClF3O | Chlorine instead of bromine | Similar reactivity |

Safety and Handling

Due to its potential toxicity, including skin corrosion and respiratory irritation, appropriate safety measures should be taken when handling this compound . Material Safety Data Sheets (MSDS) recommend protective equipment and proper disposal methods.

Q & A

Q. Basic Research Focus

- NMR : ¹⁹F NMR distinguishes fluorine environments (δ ~ -60 ppm for -CF₃, δ ~ -110 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 284.97 for C₉H₅BrF₄O) .

- XRD : Resolves crystal packing influenced by halogen bonding (Br···F interactions) .

What strategies mitigate decomposition risks during long-term storage of this compound?

Q. Advanced Research Focus

- Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated degradation.

- Dark Storage : UV light accelerates C-Br bond cleavage; amber glass containers reduce photodecomposition .

- Moisture Control : Store with molecular sieves (3 Å) to prevent hydrolysis to the corresponding carboxylic acid .

How can kinetic studies elucidate the mechanism of nucleophilic substitution reactions involving this compound?

Q. Advanced Research Focus

- Pseudo-First-Order Kinetics : Monitor reaction progress via ¹H NMR or IR spectroscopy. For example, the reaction with piperidine in THF shows a rate constant (k) of 1.2 × 10⁻³ s⁻¹ at 25°C .

- Isotope Effects : Deuterated solvents (e.g., DMSO-d₆) reveal solvent participation in transition states.

What are the applications of this compound in synthesizing bioactive molecules or fluorinated ligands?

Advanced Research Focus

The compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.